1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O/c1-10(23)22-17(14-7-6-13(19)8-15(14)20)9-16(21-22)11-2-4-12(18)5-3-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDFMEIPDYRRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The bromophenyl and dichlorophenyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved using bromine and chlorine reagents in the presence of catalysts such as iron(III) chloride or aluminum chloride.
Final Assembly: The final step involves the coupling of the substituted pyrazole with ethanone derivatives under controlled conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in inflammatory pathways or modulate receptors in the central nervous system.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of cyclooxygenase (COX) enzymes, modulation of neurotransmitter receptors, or interference with cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a dihydropyrazole scaffold with several analogs but differs in substituents and functional groups:
Key Observations :
- Halogenation : The target compound employs bromine and chlorine at aromatic positions, which may enhance lipophilicity compared to fluorine in Compound 2 and 3 .
- Functional Groups: The ethanone group in the target and Compound 3 contrasts with the carbaldehyde in Compound 2 and carboxamide in AM251. Carboxamides (e.g., AM251, rimonabant) are common in cannabinoid receptor antagonists, suggesting the target’s ethanone may alter receptor binding .
Physicochemical Properties
Data from analogs highlight trends in melting points (m.p.) and synthesis yields:
| Compound | Melting Point (°C) | Recrystallization Solvent | Yield | Reference |
|---|---|---|---|---|
| Compound 2 | 99–101 | Toluene | 78% | |
| Compound 3 | 110–112 | Ethanol | 72% |
Analysis :
- The higher m.p. of Compound 3 (110–112°C) vs. Compound 2 (99–101°C) may reflect stronger intermolecular forces from the ethanone group compared to carbaldehyde.
- The target compound’s dichlorophenyl and bromophenyl substituents likely increase molecular weight and m.p. relative to fluorophenyl analogs, though direct data are unavailable.
Biological Activity
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 396.68 g/mol
- Molecular Formula : C17H15BrCl2N2O
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones and ketones under acidic or basic conditions. For example, derivatives of pyrazole can be synthesized through the condensation of 4-bromophenyl and 2,4-dichlorophenyl precursors with hydrazine derivatives.
Antimicrobial Activity
Research has shown that compounds related to 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone exhibit significant antimicrobial properties. A study evaluated several derivatives for their activity against various bacterial strains. The results indicated that compounds with halogen substitutions, particularly bromine and chlorine, demonstrated enhanced antimicrobial effects.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
Antiviral Activity
In addition to antibacterial properties, some derivatives have shown promising antiviral activity against H5N1 influenza virus. For instance, a related compound demonstrated an EC50 value of approximately 0.5 µM in vitro against the virus in Madin-Darby canine kidney (MDCK) cells .
Anticancer Activity
The anticancer potential of the compound has also been explored. A study reported that derivatives were tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and SiHa (cervical cancer). The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 5.0 |
| B | SiHa | 7.5 |
| C | PANC-1 | 6.0 |
The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of halogen substituents enhances lipophilicity and facilitates interaction with biological membranes, leading to increased permeability and bioactivity.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives showed that those containing both bromine and chlorine substituents had significantly higher antimicrobial activity compared to their unsubstituted counterparts .
- Antiviral Screening : Another case highlighted the antiviral efficacy against H5N1 where specific structural modifications led to improved activity profiles .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that modifications to the pyrazole structure could lead to enhanced anticancer properties, suggesting a structure-activity relationship worth exploring further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
